N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Protein Kinase Inhibition ALK SYK

N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule belonging to the piperidine-4-carboxamide class, possessing a molecular formula of C17H18Cl2N4O2 and a molecular weight of 381.3 g/mol. The compound is characterized by a substituted piperidine ring bearing a 3,4-dichlorophenyl group via an amide bond and a 6-methoxypyridazin-3-yl moiety at the piperidine nitrogen, a scaffold associated with protein kinase inhibition, particularly against ALK and SYK.

Molecular Formula C17H18Cl2N4O2
Molecular Weight 381.3 g/mol
Cat. No. B15103296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Molecular FormulaC17H18Cl2N4O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H18Cl2N4O2/c1-25-16-5-4-15(21-22-16)23-8-6-11(7-9-23)17(24)20-12-2-3-13(18)14(19)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,24)
InChIKeyLBAFHFICFUTFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide for Kinase Inhibitor Screening


N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule belonging to the piperidine-4-carboxamide class, possessing a molecular formula of C17H18Cl2N4O2 and a molecular weight of 381.3 g/mol . The compound is characterized by a substituted piperidine ring bearing a 3,4-dichlorophenyl group via an amide bond and a 6-methoxypyridazin-3-yl moiety at the piperidine nitrogen, a scaffold associated with protein kinase inhibition, particularly against ALK and SYK [1].

Workflow Kinase inhibitor scaffold screening Supports ALK/SYK pathway probe evaluation
Selection Context 3,4-dichlorophenyl substitution pattern Reported scaffold for hinge-binding kinase inhibition
Procurement Note Evidence-limited research tool Public selectivity and potency data not available

Procurement Risk: Why Close Analogs of N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Cannot Be Assumed Interchangeable


In the absence of comparative biological data, generic substitution among piperidine-4-carboxamide analogs carries unacceptable risk. The specific combination of a 3,4-dichlorophenyl group and a 6-methoxypyridazine ring is not a trivial modification; the methoxypyridazine moiety is a key pharmacophore for kinase hinge binding in patented ALK/SYK inhibitor series, and the 3,4-dichloro substitution pattern critically influences target potency and selectivity profiles [1]. Replacing either component with a close analog (e.g., a 4-chlorophenyl variant) without confirmatory head-to-head data would assume identical binding modes and pharmacokinetics, an assumption not supported by any publicly available evidence. The quantitative analysis below evaluates the extreme scarcity of verification data for this compound class.

Aryl substitution

3,4-dichlorophenyl binding mode may not transfer to 4-chlorophenyl or unsubstituted analogs without head-to-head data.

Hinge binder

6-methoxypyridazine hinge interaction differs from other heterocycles; assumption of equivalent kinase engagement carries high risk.

Data absence

No public selectivity panel, cellular activity, or ADME data exist for this compound; close analog interchangeability cannot be validated.

Evidence Audit: Quantifiable Differentiation of N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide vs. Comparators


Kinase Inhibition Potency Comparison

A direct head-to-head comparison of the target compound's inhibitory activity against ALK or SYK kinases versus its closest analogs is currently absent from the public domain. The structurally related patent series (JP2016216475A) reports kinase inhibition for other pyridazine carboxamides but does not disclose specific IC50 values for this exact compound [1]. Without paired quantitative data under identical assay conditions, no potency-based differentiation claim can be made for scientific selection.

Kinase inhibition potency
Data to verify
No public IC50 data
Potency-based selection cannot be performed without paired assay data.
Patent family reports related pyridazine carboxamides but no values for this compound.
Protein Kinase Inhibition ALK SYK

Target Selectivity Profiling

No selectivity panel data (e.g., against a broad kinase panel or safety targets) is available for N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide. Selectivity often varies dramatically with small changes in the phenyl substituent pattern in this scaffold, but without quantitative evidence, no claim of superior selectivity over unsubstituted or mono-chlorinated analogs is possible [1].

Target selectivity profiling
Data to verify
No panel data available
Selectivity assumptions based on substitution pattern are not evidence-supported.
Small phenyl substituent changes can dramatically alter off-target profile in this scaffold.
Kinase Selectivity Off-target Activity Panel Screening

Cellular Pharmacodynamic Activity Comparison

Published cellular pharmacodynamic data (e.g., inhibition of STAT3, AKT, or ERK phosphorylation in appropriate cell lines) is not available for this compound. While other pyridazine-4-carboxamides have demonstrated cellular activity, no studies compare the cellular efficacy of this 3,4-dichlorophenyl variant against a baseline reference compound, making any claim of superior cellular potency unsubstantiated.

Cellular pharmacodynamic activity
Data to verify
No cellular EC50 or target engagement data
Translation from biochemical inhibition to cellular response cannot be assumed.
Phospho-substrate readouts in relevant cell lines are absent from public domain.
Cellular Assay Phospho-substrate Target Engagement

Deployable Application Scenarios for N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Based on Available Evidence


In-house Kinase Profiling Campaigns for ALK/SYK

This compound is best utilized as one member of a broader screening set to empirically determine the structure-activity relationship (SAR) around the 3,4-dichlorophenyl substitution. Given the patent disclosure of pyridazine carboxamides as ALK and SYK inhibitors [1], its primary early-stage application is comparative profiling against unsubstituted and mono-chlorinated analogs to generate the currently missing potency and selectivity data.

Pharmacophore Model Refinement

The distinct electronic and steric properties conferred by the 3,4-dichlorophenyl group make this compound a useful tool for refining computational pharmacophore models of the kinase hinge region, particularly to define optimal halogen bonding interactions, provided the results are prospectively validated in biochemical assays.

Chemical Probe Derivatization Starting Point

The presence of the 6-methoxypyridazine and the free piperidine carboxamide provides synthetic handles for further derivatization. This compound can serve as a starting point for a medicinal chemistry program aiming to improve upon the baseline properties of the pyridazine-4-carboxamide class, with the understanding that all initial activity must be de novo established.

Application
Selection Property
Validation Focus
ALK/SYK kinase screening set
3,4-dichlorophenyl substitution pattern for hinge region SAR
Empirical kinase panel profiling against mono-chlorinated analogs
Pharmacophore model refinement
Electronic and steric contribution of 6-methoxypyridazine and 3,4-dichloro groups
Prospective biochemical validation of halogen bond interactions
Chemical probe derivatization
Synthetic handles at piperidine carboxamide and methoxypyridazine
De novo activity establishment; baseline properties must be experimentally defined
Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.